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Compound of Interest

Compound Name: 1,3-Dibromo-5-iodobenzene

Cat. No.: B009818 Get Quote

An In-depth Technical Guide to 1,3-Dibromo-5-iodobenzene: Synthesis, Reactivity, and

Applications

Introduction
1,3-Dibromo-5-iodobenzene is a trihalogenated aromatic compound that serves as a highly

versatile and valuable building block in modern organic synthesis. Its utility stems from the

differential reactivity of its three halogen substituents—two bromine atoms and one iodine

atom. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in

many common transformations, such as metal-halogen exchange and palladium-catalyzed

cross-coupling reactions. This inherent regioselectivity allows for the sequential and controlled

introduction of various functionalities onto the benzene ring, making it an ideal scaffold for

constructing complex, multi-substituted molecules. This guide provides a comprehensive

overview of the core physical and chemical properties of 1,3-Dibromo-5-iodobenzene,

detailed protocols for its synthesis, an exploration of its key chemical reactions, and a

discussion of its applications for researchers in synthetic chemistry and drug development.

Compound Profile and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the starting point for its

effective application in research.

Nomenclature and Structure
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IUPAC Name: 1,3-dibromo-5-iodobenzene[1]

CAS Number: 19752-57-9[1]

Molecular Formula: C₆H₃Br₂I[1]

Canonical SMILES: C1=C(C=C(C=C1Br)I)Br[1]

InChIKey: KARUMYWDGQTPFL-UHFFFAOYSA-N[1][2]

The structure consists of a benzene ring substituted at positions 1, 3, and 5 with two bromine

atoms and one iodine atom, respectively.

Physical and Chemical Data
The key physicochemical properties of 1,3-Dibromo-5-iodobenzene are summarized in the

table below. These properties are critical for determining appropriate solvents, reaction

temperatures, and purification methods.

Property Value Source(s)

Molecular Weight 361.80 g/mol [1][3][4]

Monoisotopic Mass 359.76462 Da [1][3]

Appearance
White to light yellow or brown

solid/crystals
[5]

Melting Point 121.0 to 125.0 °C

Purity
>97-98% (typically assessed

by GC or HPLC)
[2]

Storage
Room temperature, in a dry,

dark, tightly sealed container
[2]

Spectral Data Interpretation
While raw spectra are instrument-dependent, the expected characteristics for 1,3-Dibromo-5-
iodobenzene are as follows:
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¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's C₂ᵥ

symmetry. Two distinct signals would be anticipated: a triplet for the proton at C2 (between

the two bromine atoms) and a doublet for the two equivalent protons at C4 and C6 (adjacent

to a bromine and the iodine).

¹³C NMR: The carbon NMR spectrum would show four signals corresponding to the four

unique carbon environments (C1/C3, C2, C4/C6, and C5). The carbons attached to the

halogens would exhibit chemical shifts influenced by the electronegativity and size of the

substituent.

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern

due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I,

monoisotopic). This results in a complex but predictable cluster of peaks for the molecular

ion, which is invaluable for confirming the compound's identity.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for aromatic

C-H stretching (around 3100-3000 cm⁻¹) and aromatic C=C in-ring stretching (around 1570-

1550 cm⁻¹).[6]

Synthesis and Purification
A reliable synthetic route is essential for obtaining high-purity material for subsequent

reactions. The most common laboratory synthesis involves a deamination-hydrodehalogenation

of a substituted aniline precursor.

Synthetic Workflow: Diazotization-Reduction
The synthesis of 1,3-Dibromo-5-iodobenzene is efficiently achieved from 2,6-dibromo-4-

iodoaniline via a Sandmeyer-type reaction, where the amino group is removed.[3][5] This

process involves two key stages: the formation of a diazonium salt followed by its reduction

with hypophosphorous acid.
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Start: 2,6-Dibromo-4-iodoaniline
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Caption: Workflow for the synthesis of 1,3-Dibromo-5-iodobenzene.
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Detailed Experimental Protocol
This protocol is adapted from established procedures.[3][5]

Materials:

2,6-dibromo-4-iodoaniline (188.4 g, ~0.5 mol)

Hypophosphorous acid (50% solution, 600 g)

Sodium nitrite (34.5 g)

Water (60-100 mL)

Ethanol (for recrystallization, ~700 mL)

Procedure:

Reaction Setup: In a suitable reaction vessel, add 2,6-dibromo-4-iodoaniline (188.4 g) and

hypophosphorous acid (600 g) at room temperature. Stir the mixture for 10 minutes to

ensure uniform dispersion.

Diazotization: Prepare a solution of sodium nitrite (34.5 g) in water (60 mL). Begin to add the

sodium nitrite solution dropwise to the reaction mixture.

Temperature Control (Causality): The reaction is highly exothermic. It is critical to maintain

the internal temperature between 20-25°C using an external water or ice bath.[5] Allowing

the temperature to rise significantly can lead to the decomposition of the diazonium salt

intermediate and the formation of unwanted side products.

Reaction Monitoring (Self-Validation): After the addition is complete (typically over ~3 hours),

a large amount of white solid will have precipitated. Continue stirring at this temperature for

an additional hour. The reaction's completion should be monitored by a suitable technique,

such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of

the starting material.[3][5]

Workup and Isolation: Once the reaction is complete, filter the crude product from the

reaction mixture.
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Purification (Self-Validation): Place the crude solid into a flask and add anhydrous ethanol

(~700 mL). Heat the mixture to reflux (approx. 80°C) until all the solid dissolves.[5] Allow the

solution to cool slowly to room temperature (20-25°C). The pure product will precipitate as

white, needle-like crystals.

Final Steps: Collect the crystals by filtration and dry them under reduced pressure at 60°C. A

typical yield is around 75%.[3][5] The purity should be confirmed by HPLC and melting point

analysis.

Chemical Reactivity and Key Transformations
The synthetic power of 1,3-Dibromo-5-iodobenzene lies in the differential reactivity of its C-I

and C-Br bonds. The C-I bond is weaker and more polarizable, making it the primary site for

reactions like metal-halogen exchange and oxidative addition in cross-coupling.

1,3-Dibromo-5-iodobenzene

Structure

Metal-Halogen Exchange
(e.g., n-BuLi, i-PrMgCl)

Highly Selective for C-I Bond
(Faster Exchange Rate)

Pd-Catalyzed Cross-Coupling
(e.g., Suzuki, Sonogashira)

Selective Oxidative Addition at C-I Bond

Click to download full resolution via product page

Caption: Reactivity sites on 1,3-Dibromo-5-iodobenzene.

Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for converting an aryl halide into an

organometallic nucleophile.[7] When 1,3-Dibromo-5-iodobenzene is treated with an

organolithium reagent like n-butyllithium (n-BuLi), the exchange occurs preferentially at the

most reactive site.
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Mechanism & Causality: The rate of lithium-halogen exchange follows the trend I > Br > Cl.

[7] This is because the reaction proceeds through an 'ate' complex, and the stability of the

leaving group (halide anion) and the polarizability of the C-X bond are key factors.

Consequently, reaction with one equivalent of n-BuLi at low temperatures (e.g., -78°C)

selectively forms 3,5-dibromophenyllithium. This intermediate can then be trapped with

various electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group

exclusively at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is a cornerstone of modern synthesis.[8] The first step in the catalytic

cycle, oxidative addition, is also highly selective for the C-I bond.[9][10]

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with a boronic acid or ester to

form a new C-C bond.[8][11] By reacting 1,3-Dibromo-5-iodobenzene with an arylboronic

acid under standard Suzuki conditions (e.g., Pd(PPh₃)₄ catalyst and a base like Na₂CO₃),

one can selectively form a 3,5-dibromo-1,1'-biphenyl derivative.[12] The remaining C-Br

bonds can then be functionalized in a subsequent, often more forcing, cross-coupling

reaction, allowing for the stepwise construction of unsymmetrical poly-aryl systems. This

stepwise approach is a key advantage of using polyhalogenated substrates with differential

reactivity.[13]

Applications in Research and Drug Development
1,3-Dibromo-5-iodobenzene is not an end product itself but a crucial intermediate. Its value

lies in its role as a scaffold for building more complex molecular architectures.

Synthesis of Poly-substituted Arenes: As described above, the ability to perform sequential,

site-selective functionalization makes it an ideal starting material for creating complex

substitution patterns on an aromatic ring that would be difficult to achieve through direct

electrophilic substitution.

Pharmaceutical Intermediates: Many pharmacologically active molecules contain highly

substituted aromatic cores. Intermediates like 1,3-Dibromo-5-iodobenzene provide a

reliable platform for synthesizing libraries of related compounds for structure-activity

relationship (SAR) studies in drug discovery.
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Materials Science: The synthesis of conjugated polymers, ligands for metal-organic

frameworks (MOFs), and organic light-emitting diode (OLED) materials often requires the

precise assembly of aryl units. The controlled cross-coupling capabilities of this compound

are well-suited for such applications.

Safety and Handling
Proper handling of all chemicals is paramount in a research environment.

Hazard Identification: 1,3-Dibromo-5-iodobenzene is classified as a hazardous substance.

It causes skin irritation (H315) and serious eye irritation (H319).[1][3][14] Some sources also

indicate it may cause respiratory irritation (H335).[1][2] The GHS pictogram is an exclamation

mark (GHS07).[2]

Recommended Precautions:

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust.[15][16]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

or goggles, and a lab coat.[14][15][16]

Handling: Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[14]

Prevent dust formation.[15]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][15]

Keep away from incompatible materials such as strong oxidizing agents.[17]

Conclusion
1,3-Dibromo-5-iodobenzene is a powerful and strategic building block for advanced organic

synthesis. Its key advantage is the predictable, hierarchical reactivity of its carbon-halogen

bonds, with the C-I bond serving as the primary site for functionalization via metal-halogen

exchange or palladium-catalyzed cross-coupling. This feature grants chemists precise control

over the synthesis of complex, regiochemically defined multi-substituted aromatic compounds.

A thorough understanding of its properties, synthetic methods, and reactivity profile, combined

with stringent safety practices, enables researchers to fully leverage this versatile intermediate
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in the development of novel pharmaceuticals, advanced materials, and other high-value

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b009818#physical-and-chemical-properties-of-1-3-
dibromo-5-iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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